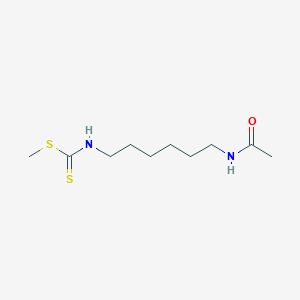
(R)-3-Mercapto-2-methylpropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Mercapto-2-methylpropionic acid is an organic compound with the molecular formula C4H8O2S. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a thiol group (-SH) and a carboxylic acid group (-COOH) attached to a central carbon atom, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
®-3-Mercapto-2-methylpropionic acid can be synthesized through several methods. One common approach involves the reaction of 2-methylpropionic acid with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
In an industrial setting, ®-3-Mercapto-2-methylpropionic acid can be produced via a multi-step process that includes the esterification of 2-methylpropionic acid followed by thiolation. The esterification step involves the reaction of 2-methylpropionic acid with an alcohol, such as methanol, in the presence of an acid catalyst. The resulting ester is then subjected to thiolation using hydrogen sulfide or a thiolating agent to produce ®-3-Mercapto-2-methylpropionic acid.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Mercapto-2-methylpropionic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or tosylates.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
®-3-Mercapto-2-methylpropionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-Mercapto-2-methylpropionic acid involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
®-3-Mercapto-2-methylpropionic acid can be compared with other similar compounds, such as:
Cysteine: An amino acid with a thiol group, used in protein synthesis and as a precursor for glutathione.
Methionine: Another amino acid containing a sulfur atom, involved in methylation reactions and protein synthesis.
Thioglycolic acid: A compound with a thiol and carboxylic acid group, used in hair care products and as a reducing agent.
The uniqueness of ®-3-Mercapto-2-methylpropionic acid lies in its specific chiral configuration and the combination of functional groups, which confer distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
74407-71-9 |
|---|---|
Fórmula molecular |
C4H8O2S |
Peso molecular |
120.17 g/mol |
Nombre IUPAC |
(2R)-2-methyl-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C4H8O2S/c1-3(2-7)4(5)6/h3,7H,2H2,1H3,(H,5,6)/t3-/m0/s1 |
Clave InChI |
MHRDCHHESNJQIS-VKHMYHEASA-N |
SMILES isomérico |
C[C@@H](CS)C(=O)O |
SMILES canónico |
CC(CS)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


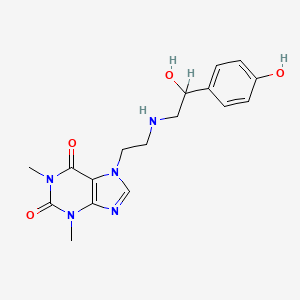
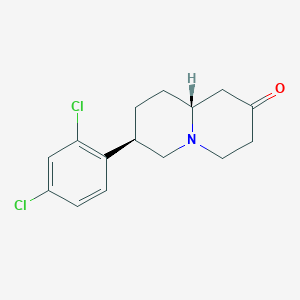
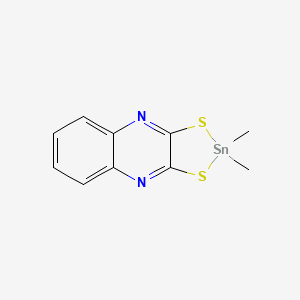
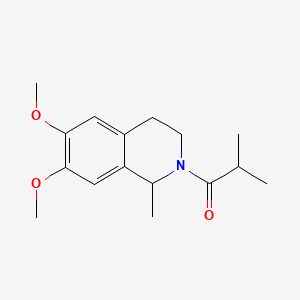
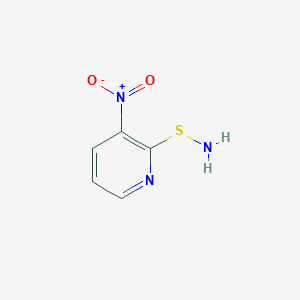
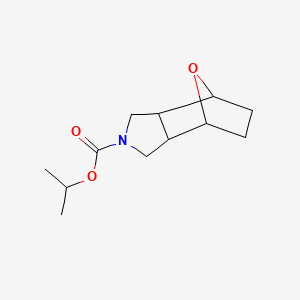
![(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile](/img/structure/B14441792.png)

![[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14441811.png)
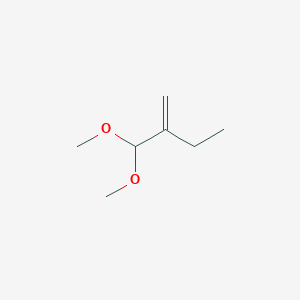
![2-(4-methylpiperazin-1-yl)benzo[cd]indole;dihydrochloride](/img/structure/B14441819.png)
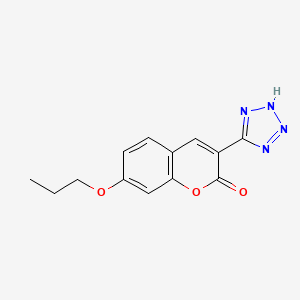
![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)
